molecular formula C22H18FN3O2S B5343676 N'-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-4-FLUORO-1-BENZENESULFONOHYDRAZIDE

N'-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-4-FLUORO-1-BENZENESULFONOHYDRAZIDE

Cat. No.: B5343676
M. Wt: 407.5 g/mol
InChI Key: KTZAGMLIVUCEDH-OYKKKHCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-4-FLUORO-1-BENZENESULFONOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-4-FLUORO-1-BENZENESULFONOHYDRAZIDE typically involves a multi-step process. One common method includes the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-4-FLUORO-1-BENZENESULFONOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

N’-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-4-FLUORO-1-BENZENESULFONOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-4-FLUORO-1-BENZENESULFONOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-4-FLUORO-1-BENZENESULFONOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(Z)-(1-benzylindol-3-yl)methylideneamino]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S/c23-19-10-12-20(13-11-19)29(27,28)25-24-14-18-16-26(15-17-6-2-1-3-7-17)22-9-5-4-8-21(18)22/h1-14,16,25H,15H2/b24-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZAGMLIVUCEDH-OYKKKHCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N\NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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